

Application Notes: Rapid Atrazine Screening Using Enzyme-Linked Immunosorbent Assay (ELISA)

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Compound of Interest		
Compound Name:	Atrazine	
Cat. No.:	B1667683	Get Quote

Introduction

Atrazine is a widely used herbicide for the control of broadleaf and grassy weeds in crops such as corn, sugarcane, and sorghum.[1][2] Its widespread application, chemical stability, and relatively high water solubility contribute to its potential to contaminate soil and water resources.[1] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established a Maximum Contaminant Level (MCL) for atrazine in drinking water, which is not to exceed 3 parts per billion (ppb).[3][4][5] Consequently, rapid, sensitive, and cost-effective methods for monitoring atrazine levels in environmental samples are crucial.

Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a powerful tool for the rapid screening of **atrazine** in various matrices, particularly water samples.[4][6] This immunoassay technique offers high sensitivity and specificity, allowing for the quantitative detection of **atrazine** in a fraction of the time and cost associated with traditional chromatographic methods like Gas Chromatography/Mass Spectrometry (GC/MS) or High-Performance Liquid Chromatography (HPLC).[3]

Principle of the Assay

The most common format for **atrazine** ELISA is a direct competitive assay.[4][6] This method is based on the competition between **atrazine** present in the sample and a fixed amount of



atrazine-enzyme conjugate for a limited number of binding sites on anti-**atrazine** antibodies coated onto the wells of a microtiter plate.[1][3][4]

The assay proceeds as follows:

- Competition: The sample containing **atrazine** and the **atrazine**-enzyme conjugate are added to the antibody-coated wells. They compete for binding to the immobilized antibodies.
- Incubation: During incubation, the amount of **atrazine**-enzyme conjugate that binds to the antibody is inversely proportional to the concentration of **atrazine** in the sample.[1][3][4]
- Washing: Unbound atrazine and atrazine-enzyme conjugate are washed away.
- Substrate Addition: A chromogenic substrate is added to the wells. The enzyme part of the bound conjugate catalyzes the conversion of the substrate into a colored product.[3][7]
- Detection: The intensity of the color produced is measured using a microplate reader. A
 higher concentration of atrazine in the sample results in less bound enzyme conjugate and,
 therefore, a weaker color signal.[1][3][4] The atrazine concentration in the sample is then
 determined by comparing the signal to a standard curve.[1]

Data Presentation

The performance of **atrazine** ELISA kits is characterized by several key parameters, which are summarized in the table below. The data presented is a synthesis from various commercially available kits and research findings.



Parameter	Typical Value/Range	Reference
Limit of Detection (LOD)	0.01 - 0.05 ng/mL	[3][4][8]
Working Range	0.05 - 5.0 ng/mL	[3]
Midpoint of the test (50% B/B ₀)	~0.5 - 0.7 ng/mL	[3][4]
Reproducibility (CV%)	Standards: <10%, Samples: <15%	[3][4]
Assay Time	< 1 hour	[3][4]
Sample Type	Water (drinking, ground, surface), Soil extracts	[3][4][6][7][9][10]
Sample Preparation	Often not required for water samples	[3][4][6]

Cross-Reactivity Profile:

The specificity of the anti-**atrazine** antibodies determines the cross-reactivity with other structurally related triazine herbicides.

Cross-Reactivity (%) - Kit A	Cross-Reactivity (%) - Kit B
100	100
81	96
6.9	14.3
3.9	1.5
1.0	0.33
1.3	3.08
1.8	0.01
	100 81 6.9 3.9 1.0



Data compiled from product information of commercially available kits.[3][4] It is important to note that cross-reactivity with other triazines can lead to an overestimation of **atrazine** concentration.

Experimental Protocols

The following is a generalized protocol for the determination of **atrazine** in water samples using a competitive ELISA kit. Researchers should always refer to the specific instructions provided with their chosen kit.

Materials:

- Atrazine ELISA Kit (containing antibody-coated microtiter plate, atrazine standards, atrazine-enzyme conjugate, wash buffer concentrate, substrate solution, and stop solution)
 [1][2]
- Distilled or deionized water
- Precision pipettes and tips
- Microtiter plate reader capable of reading absorbance at 450 nm[1]
- Timer
- Absorbent paper

Assay Procedure:

- Reagent Preparation: Allow all kit components to reach room temperature (20-25°C) before use.[3][4] Prepare the wash buffer by diluting the concentrate with distilled or deionized water as instructed in the kit manual.[1]
- Standard and Sample Addition: Add 50 μL of each **atrazine** standard, control, and unknown sample to the appropriate wells of the antibody-coated microtiter plate.[1] It is recommended to run all standards and samples in duplicate.
- Enzyme Conjugate Addition: Add 100 μL of the atrazine-enzyme conjugate to each well.[1]



- Incubation: Gently mix the contents of the plate by rotating it on the benchtop for 30 seconds.
 [3] Cover the plate and incubate for 40 minutes at room temperature.
- Washing: After incubation, discard the contents of the wells. Wash the plate three times with 250 μL of the diluted wash buffer per well.[3] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
- Substrate Addition: Add 100 μL of the substrate solution to each well.[1][3]
- Color Development: Incubate the plate for 20 minutes at room temperature, protected from direct sunlight.[1][3] A blue color will develop.
- Stopping the Reaction: Add 50 μL of the stop solution to each well.[1][3] The color will change from blue to yellow.
- Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.[4]

Data Analysis:

- Calculate the average absorbance for each set of standards, controls, and samples.
- Calculate the percentage of inhibition for each standard and sample using the following formula: % Inhibition = 100 - [(Absorbance of standard or sample / Absorbance of zero standard) x 100][1]
- Construct a standard curve by plotting the % Inhibition on the y-axis against the corresponding atrazine concentration on a logarithmic x-axis.[1]
- Determine the concentration of **atrazine** in the samples by interpolating their % Inhibition values from the standard curve.[1][3] Samples with concentrations higher than the highest standard must be diluted and re-analyzed.[3]

Visualizations





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Caption: Experimental workflow for atrazine screening using ELISA.

Caption: Principle of competitive ELISA for atrazine detection.

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